2-Methyl-3-(2-methylpropanoyl)naphthalene-1,4-dione
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Overview
Description
2-Methyl-3-(2-methylpropanoyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylpropanoyl)naphthalene-1,4-dione typically involves the Friedel-Crafts acylation of 2-methylnaphthalene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methylpropanoyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-3-(2-methylpropanoyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylpropanoyl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or other cellular responses. The naphthoquinone moiety is crucial for its biological activity, as it can undergo redox cycling and interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene: Lacks the 2-methylpropanoyl group, making it less reactive in certain chemical reactions.
1,4-Naphthoquinone: Lacks the methyl and 2-methylpropanoyl groups, resulting in different chemical and biological properties.
2-Methyl-1,4-naphthoquinone: Similar structure but lacks the 2-methylpropanoyl group, affecting its reactivity and applications.
Uniqueness
2-Methyl-3-(2-methylpropanoyl)naphthalene-1,4-dione is unique due to the presence of both the methyl and 2-methylpropanoyl groups on the naphthalene ring
Properties
CAS No. |
111052-03-0 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methyl-3-(2-methylpropanoyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H14O3/c1-8(2)13(16)12-9(3)14(17)10-6-4-5-7-11(10)15(12)18/h4-8H,1-3H3 |
InChI Key |
MULYPNWVFZMDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C(=O)C(C)C |
Origin of Product |
United States |
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